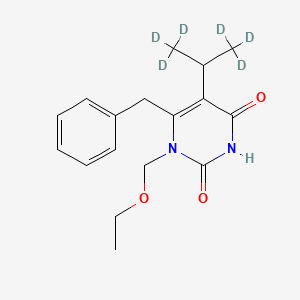
Emivirine Isopropyl-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emivirine Isopropyl-d6 is a labelled analogue of Emivirine, a non-nucleoside reverse transcriptase inhibitor. Emivirine was initially developed as an experimental agent for the treatment of HIV but did not show sufficient efficacy in human trials . This compound is used in scientific research, particularly in studies related to antiviral activities and drug development.
Méthodes De Préparation
The synthesis of Emivirine Isopropyl-d6 involves the incorporation of deuterium atoms into the isopropyl group of Emivirine. One of the synthetic routes for Emivirine involves the use of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as a starting compound . The reaction conditions typically include the use of reagents such as Grignard reagents, nucleophilic substitution, and cyclization reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Emivirine Isopropyl-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and nucleophiles.
Cyclization: Cyclization reactions are essential in forming the pyrimidine ring structure of Emivirine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are derivatives of Emivirine with modified functional groups.
Applications De Recherche Scientifique
Emivirine Isopropyl-d6 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: this compound is used in biological studies to understand its interaction with enzymes and proteins.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Emivirine Isopropyl-d6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the replication of the virus by blocking the conversion of viral RNA into DNA . The molecular targets involved include the reverse transcriptase enzyme and the pathways associated with viral replication .
Comparaison Avec Des Composés Similaires
Emivirine Isopropyl-d6 is compared with other non-nucleoside reverse transcriptase inhibitors such as:
- Nevirapine
- Efavirenz
- Delavirdine
These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to the incorporation of deuterium atoms, which can affect its metabolic stability and interaction with biological targets .
Propriétés
Formule moléculaire |
C17H22N2O3 |
|---|---|
Poids moléculaire |
308.40 g/mol |
Nom IUPAC |
6-benzyl-1-(ethoxymethyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)/i2D3,3D3 |
Clé InChI |
MLILORUFDVLTSP-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=C(N(C(=O)NC1=O)COCC)CC2=CC=CC=C2)C([2H])([2H])[2H] |
SMILES canonique |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















